methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is a heterocyclic compound with a molecular formula of C9H11NO3S and a molecular weight of 213.25 g/mol This compound is characterized by its unique thieno[3,2-c]pyran ring system, which is a fusion of thiophene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-2-thiophenecarboxylate with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the desired thieno[3,2-c]pyran ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: This compound has a similar structure but with a different ring fusion pattern.
Methyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate: Another closely related compound with a different substitution pattern on the pyran ring.
Uniqueness
Methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-12-9(11)7-5-4-13-3-2-6(5)14-8(7)10/h2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQACDPQEOPNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1COCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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